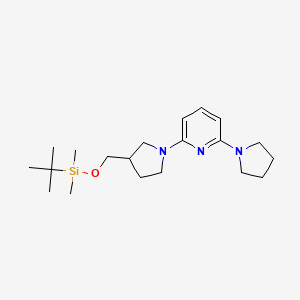![molecular formula C8H19ClN2O2S B1440483 2-[1-(Methylsulfonyl)piperidin-3-yl]ethanamine hydrochloride CAS No. 1185302-17-3](/img/structure/B1440483.png)
2-[1-(Methylsulfonyl)piperidin-3-yl]ethanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[1-(Methylsulfonyl)piperidin-3-yl]ethanamine hydrochloride (2-MEPE HCl) is a small molecule that is widely used in scientific research. It has been studied for its potential applications in biochemical and physiological processes, as well as its potential use in laboratory experiments.
Applications De Recherche Scientifique
Proteomics Research
This compound is utilized in proteomics, which is the large-scale study of proteins, particularly their structures and functions. It serves as a biochemical tool for probing protein interactions and dynamics. Due to its molecular weight of 242.77 and the presence of a sulfonyl group, it may interact with proteins in a way that can help elucidate their structure or function .
Neuroscience
In neuroscience, this chemical could be used to study neural processes at the molecular level. Its structure suggests that it could interact with neurotransmitter systems or neuronal receptors, providing insights into the workings of the nervous system and potentially aiding in the development of treatments for neurological disorders .
Pharmacology
Pharmacologically, 2-[1-(Methylsulfonyl)piperidin-3-yl]ethanamine hydrochloride might be involved in drug discovery and development. Its unique structure could make it a candidate for a pharmacophore, a part of a molecular structure that is responsible for a drug’s biological activity, which could lead to the creation of new therapeutic agents .
Biochemistry
Biochemists might find this compound useful for studying biochemical pathways and processes. Its ability to act as a mimic or inhibitor of certain biochemicals could provide valuable information about the biochemical pathways in which those molecules are involved .
Molecular Biology
In molecular biology, this compound could be used in the study of gene expression and regulation. It might interact with DNA or RNA, or possibly affect the function of enzymes involved in gene replication and transcription .
Medicinal Chemistry
For medicinal chemists, 2-[1-(Methylsulfonyl)piperidin-3-yl]ethanamine hydrochloride could be a building block in the synthesis of more complex molecules with potential therapeutic effects. Its molecular structure could be modified to enhance its activity or specificity towards biological targets .
Propriétés
IUPAC Name |
2-(1-methylsulfonylpiperidin-3-yl)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O2S.ClH/c1-13(11,12)10-6-2-3-8(7-10)4-5-9;/h8H,2-7,9H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZATNESXONSWHFQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC(C1)CCN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19ClN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.77 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(Methylsulfonyl)piperidin-3-yl]ethanamine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[2-(1-Piperidinyl)ethoxy]-3-(trifluoromethyl)-phenylamine dihydrochloride](/img/structure/B1440403.png)
![Tert-butyl 2-(3,4-dimethylphenyl)-3-thioxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate](/img/structure/B1440404.png)
![N-(5-Amino-2-methylphenyl)-2-[4-(tert-butyl)-phenoxy]propanamide](/img/structure/B1440406.png)







